molecular formula C13H13NOS3 B135414 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 135692-39-6

8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B135414
CAS No.: 135692-39-6
M. Wt: 295.5 g/mol
InChI Key: SPXSPOSYQMJSMI-UHFFFAOYSA-N
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Description

8-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a tricyclic heterocyclic compound featuring a dithioloquinoline core with a methoxy group at position 8 and two methyl groups at position 3. Its synthesis involves reacting quinolines with elemental sulfur in DMF, followed by purification via HPLC and structural confirmation using NMR and HRMS .

Properties

IUPAC Name

8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS3/c1-13(2)11-10(12(16)18-17-11)8-6-7(15-3)4-5-9(8)14-13/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXSPOSYQMJSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=S)SS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The synthesis begins with a quinoline precursor, which undergoes cyclization in the presence of elemental sulfur dissolved in N,N-dimethylformamide (DMF) . The reaction is conducted under heating for 8 hours , facilitating the formation of the dithiolo ring system. Sulfur acts as both a cyclizing agent and a sulfur source for the thione group. The methoxy and dimethyl substituents are introduced via pre-functionalized starting materials, ensuring regioselectivity.

Key Parameters:

  • Solvent : DMF (polar aprotic, high boiling point).

  • Reagents : Elemental sulfur (stoichiometric amount).

  • Temperature : Elevated (exact value unspecified, inferred as 80–100°C based on DMF’s boiling point).

  • Time : 8 hours.

The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of intermediates. Post-reaction workup typically involves quenching with ice water, followed by extraction with dichloromethane and chromatographic purification.

Structural and Analytical Validation

The identity and purity of the synthesized compound are confirmed through spectroscopic and chromatographic methods:

Spectroscopic Data

  • ¹H NMR : Resonances corresponding to the methoxy group (δ 3.8–4.0 ppm), dimethyl substituents (δ 1.2–1.5 ppm), and aromatic protons (δ 6.8–7.5 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 295.44 (M⁺), consistent with the molecular formula.

Purity Assessment

  • HPLC : >95% purity using a C18 column with acetonitrile/water mobile phase.

  • Melting Point : 198–200°C (decomposition observed above 200°C).

Comparative Analysis of Synthetic Challenges

The synthesis of dithioloquinoline derivatives is inherently challenging due to:

  • Sensitivity to Oxidation : The thione group is prone to oxidation, necessitating inert atmospheres.

  • Regiochemical Control : Ensuring proper ring closure without forming isomeric byproducts requires precise stoichiometry.

  • Scalability : The 52% yield, while acceptable for research-scale synthesis, may require optimization for industrial applications.

Data Summary of Preparation Methods

The table below summarizes the critical parameters of the primary synthesis route:

ParameterValue/DescriptionReference
Reagents Elemental sulfur, DMF
Reaction Time 8 hours
Temperature Heated (DMF reflux, ~100°C inferred)
Yield 52%
Purification Column chromatography

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the quinoline core or the dithiolo ring. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: The methoxy group and the methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: NaOCH3, KOtBu, dimethyl sulfoxide (DMSO)

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced quinoline derivatives

    Substitution: Various substituted quinoline and dithiolo derivatives

Scientific Research Applications

Overview

8-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a heterocyclic compound notable for its potential applications in medicinal chemistry. This compound is part of the dithioloquinoline family and has been studied primarily for its biological activities, particularly as a kinase inhibitor. Its structural uniqueness contributes to its pharmacological properties, making it a subject of interest in cancer research and other therapeutic areas.

Pharmacological Applications

Cancer Therapy : One of the primary applications of this compound is its role as a kinase inhibitor. Research indicates that it exhibits significant inhibitory activity against specific kinases such as JAK3 and NPM1-ALK, which are implicated in various cancers. The IC50 values for these interactions suggest potent activity that could be leveraged in therapeutic formulations aimed at cancer treatment.

Mechanism of Action : The mechanism by which this compound exerts its effects primarily involves the inhibition of kinase activity. Kinases are crucial in signaling pathways that regulate cell growth and proliferation; thus, inhibiting these enzymes can lead to reduced tumor growth and survival .

Case Study 1: Inhibition of JAK3

In a study focused on the inhibition of JAK3 kinase activity, this compound demonstrated an IC50 value indicative of strong inhibition. This suggests potential use in therapies targeting diseases associated with aberrant JAK3 signaling.

Case Study 2: NPM1-ALK Inhibition

Another investigation highlighted the compound's effectiveness against NPM1-ALK positive cells. The results showed significant reductions in cell viability when treated with this compound compared to controls. These findings support further exploration into its use as a targeted therapy for specific leukemia types.

Mechanism of Action

The mechanism of action of 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The methoxy group at position 8 distinguishes this compound from its analogues. Key structural variations and their impacts include:

Compound Substituents (Position) Melting Point (°C) Yield (%) Molecular Weight Key References
8-Methoxy derivative -OCH₃ (8), -(CH₃)₂ (4) 158–159 87 ~324 (estimated)
8-Ethoxy derivative -OCH₂CH₃ (8), -(CH₃)₂ (4) Not reported Not reported 309.47
5-(Trifluoroacetyl) derivative -COCF₃ (5), -(CH₃)₂ (4) Not reported Not reported 379.6
2h (Parent compound) No methoxy, fused dioxane ring 238–239 81 324.0182
  • Methoxy vs. Ethoxy: The 8-ethoxy analogue (CAS 7345-50-8) has a higher molecular weight (309.47 vs.
  • Acylated Derivatives : Compounds with acyl groups (e.g., trifluoroacetyl) exhibit increased molecular weight and altered electronic properties, which may enhance kinase binding but reduce solubility .
  • Parent Compound (2h) : The absence of the methoxy group and presence of a fused dioxane ring result in a higher melting point (238–239°C), suggesting increased crystallinity and stability .

Role of the Dithioloquinoline Core

The dithiolo[3,4-c]quinoline scaffold is critical for hydrogen sulfide (H₂S) release, contributing to cytoprotective and anticancer effects. Comparisons include:

  • The 8-methoxy derivative’s dual functionality (H₂S release + kinase inhibition) offers a therapeutic advantage .
  • Oltipraz : A chemopreventive agent that induces phase II enzymes. Unlike oltipraz, the 8-methoxy derivative targets kinases, enabling multitargeted therapy .

Biological Activity

8-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a compound of interest due to its diverse biological activities. This article synthesizes existing research findings on its biological effects, including antitumor, antimicrobial, and anti-inflammatory properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H13NOS3
  • Molecular Weight : 283.43 g/mol
  • CAS Number : 135692-39-6

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have demonstrated that derivatives of dithioloquinoline compounds have significant antitumor properties. A study utilizing PASS Online software identified several derivatives with pleiotropic activity, including chemoprotective and antitumor effects. Notably:

  • Compounds displayed high inhibition percentages against various kinases (>85%).
  • Specific compounds showed promising IC50 values against JAK3 and NPM1-ALK kinases (e.g., IC50 = 0.36 μM for JAK3) .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy:

  • It exhibited activity exceeding that of standard antibiotics like ampicillin and streptomycin.
  • Antifungal activity was noted to be superior to reference drugs such as ketoconazole .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been confirmed through experimental studies:

  • It demonstrated comparable or superior anti-inflammatory activity relative to indomethacin.
  • Mechanistic studies indicated its involvement in inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) pathways .

Research Findings and Case Studies

Activity IC50 Values (μM) Reference
JAK3 Inhibition0.36
NPM1-ALK Inhibition0.54
Antifungal ActivityHigher than ketoconazole
Anti-inflammatoryComparable to indomethacin

Detailed Research Findings

In a comprehensive study focusing on the synthesis and biological evaluation of dithioloquinoline derivatives, it was found that:

  • Synthesis : Various derivatives were synthesized and screened for biological activity.
  • Kinase Inhibition : The leading compounds showed significant inhibition against multiple protein kinases associated with cancer progression.
  • Antimicrobial Testing : The synthesized compounds were tested against a panel of bacterial and fungal strains, revealing potent antimicrobial properties.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione?

Answer:
The compound is synthesized via sulfurization of dihydroquinoline precursors. A standard protocol involves refluxing 2,2,4-trimethyl-1,2-dihydroquinoline derivatives with a five-fold excess of elemental sulfur in dimethylformamide (DMF) for 15 hours. The product is isolated by precipitation in water and recrystallized from toluene, achieving yields up to 81% . Modifications, such as introducing morpholine or piperidine substituents, require reacting intermediates with carbonyl chlorides in dry toluene under reflux (8–10 hours), monitored by TLC .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:
Structural confirmation relies on:

  • 1H/13C NMR : To resolve methyl groups (δ ~1.48–1.88 ppm), methoxy substituents (δ ~3.50–3.73 ppm), and aromatic protons (δ ~6.02–9.35 ppm) .
  • HPLC-HRMS (ESI) : Validates molecular ions (e.g., [M+H]+ for C18H20N2OS4+ at m/z 409.0532) with ±0.0002 mass accuracy .
  • Melting points : Used to verify purity (e.g., 106–107°C for morpholine derivatives) .

Advanced: How can researchers optimize synthetic conditions to improve yields of derivatives?

Answer:
Key parameters include:

  • Solvent choice : DMF facilitates sulfur incorporation, while dry toluene minimizes side reactions during acylation .
  • Reagent stoichiometry : A five-fold excess of sulfur ensures complete cyclization .
  • Temperature control : Refluxing DMF at 150°C accelerates sulfurization, whereas lower temperatures (e.g., 80°C) prevent decomposition during acylations .
    Controlled cooling during reagent addition reduces exothermic side reactions .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for protein kinase inhibition?

Answer:
SAR studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., 3-chlorobenzothienyl) enhances inhibitory activity against kinases like CDK2 (IC50 < 0.5 µM), while methoxy groups reduce potency .
  • Hybrid systems : Annelation with pyrrolo[3,2,1-ij]quinoline-dione (e.g., compound 2n ) improves selectivity by modulating steric interactions .
  • In silico docking : Tools like AutoDock Vina predict binding affinities to ATP-binding pockets, validated by enzymatic assays .

Advanced: How should discrepancies in biological activity data between derivatives be resolved?

Answer:
Contradictions arise from:

  • Assay variability : Standardize kinase inhibition protocols (e.g., ATP concentration, incubation time) to minimize inter-lab variability .
  • Solubility effects : Poor aqueous solubility of hydrophobic derivatives (e.g., 2d ) may artifactually lower activity; use DMSO stocks ≤0.1% .
  • Crystallographic validation : Resolve ambiguous SAR trends via X-ray co-crystallography (e.g., confirming hydrogen bonding with Thr14 in CDK2) .

Advanced: What computational tools predict the biological targets of novel derivatives?

Answer:

  • PASS Online : Predicts kinase inhibition probability (Pa > 0.7) based on structural fragments (e.g., dithiolothione core) .
  • SwissADME : Estimates pharmacokinetic properties (e.g., logP ~3.2 for 2i ), guiding lead optimization .
  • Molecular dynamics (MD) : Simulates binding stability (RMSD < 2.0 Å over 100 ns) to prioritize stable protein-ligand complexes .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Hazard class : Classified as an irritant; use PPE (gloves, goggles) during synthesis .
  • Waste disposal : Neutralize residual sulfur with aqueous NaHCO3 before disposal .
  • Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., H2S detected via lead acetate paper) .

Advanced: How are hybrid derivatives (e.g., dithiolo-pyrroloquinoline-diones) synthesized?

Answer:

  • Stolle reaction : React oxalyl chloride with dithioloquinoline (2h ) in dry toluene (2 hours), forming pyrrolo[3,2,1-ij]quinoline-1,2-dione (2n ) via cyclocondensation .
  • Annelation yields : ~84% for 2n , characterized by distinct NMR shifts (e.g., δ 9.35 ppm for H-9 quinoline) .

Advanced: What mechanistic insights explain the thiocarbonyl group’s role in kinase inhibition?

Answer:
The thiocarbonyl sulfur:

  • Acts as a hydrogen-bond acceptor with kinase catalytic lysine (e.g., Lys33 in CDK2), confirmed by mutagenesis studies .
  • Enhances electron delocalization in the dithiolothione core, increasing binding affinity (ΔG ≤ −9.2 kcal/mol) .

Basic: How are intermediates like 4,4-dimethyl-4,5,8,9-tetrahydro-1H-[1,4]dioxino[2,3-g]dithioloquinoline purified?

Answer:

  • Recrystallization : Use toluene/hexane (1:3) to remove unreacted sulfur, achieving >95% purity .
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) isolates intermediates (Rf ~0.5) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 2
8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

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